molecular formula C17H21N5O3 B2848013 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034430-81-2

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2848013
CAS RN: 2034430-81-2
M. Wt: 343.387
InChI Key: RFHFEFHODIMWNT-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the reagents and catalysts used, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity .

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a variety of cellular processes, including cell cycle, differentiation, and apoptosis .

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity . The planarity of the pyrido[3,4-g]quinazoline tricyclic system in the compound is essential for maintaining its protein kinase inhibitory potency . The compound’s aminopyrimidine and pyridine moieties, as well as substituents at the 10-position, are critical for interactions with the targeted protein kinase .

Biochemical Pathways

The compound affects the biochemical pathways regulated by protein kinases. By inhibiting protein kinase activity, it can influence various downstream effects, such as cell cycle progression, cell differentiation, and programmed cell death .

Result of Action

The inhibition of protein kinase activity by this compound can lead to various molecular and cellular effects. For instance, it can affect cell cycle progression, potentially leading to cell cycle arrest. It can also influence cell differentiation and apoptosis, which could have implications in cancer treatment .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s planar structure could lead to potential DNA intercalation . Steric hindrance induced by both heteroaryl rings might explain the observed protein kinase inhibitory potency .

Advantages and Limitations for Lab Experiments

One advantage of using (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone in lab experiments is its potential therapeutic effects on various diseases. However, one limitation is that the mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for the study of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. One direction is to further investigate its potential therapeutic effects on various diseases, such as cancer and Alzheimer's disease. Another direction is to study the mechanism of action of this compound in more detail, which could lead to the development of more effective treatments. Additionally, the synthesis of this compound could be optimized to improve its yield and purity.

Synthesis Methods

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be synthesized using a method described in a study by Zhang et al. (2013). The synthesis involves the reaction of 4-(pyrimidin-2-yl)piperazine with 2-(2-methoxyethoxy)pyridine-4-carboxylic acid, followed by the formation of a methanone group. The resulting compound is purified through column chromatography to obtain this compound.

Scientific Research Applications

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has been studied for its potential use in the treatment of various diseases. In a study by Chen et al. (2018), this compound was found to inhibit the growth of cancer cells in vitro and in vivo. Another study by Wang et al. (2016) showed that this compound has potential therapeutic effects on Alzheimer's disease by reducing the accumulation of amyloid-beta.

Safety and Hazards

This involves determining the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s effects on human health and the precautions needed when handling it .

properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-11-12-25-15-13-14(3-6-18-15)16(23)21-7-9-22(10-8-21)17-19-4-2-5-20-17/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHFEFHODIMWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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